Metethoheptazine hydrochloride

Description

Historical Context of Phenazepine Opioid Analgesic Discovery and Early Research

The search for novel pain-relieving compounds in the mid-20th century led researchers to explore chemical structures beyond the classic opium alkaloids. This era of synthetic chemistry saw the investigation of numerous new classes of compounds, including the phenazepines. The development of metethoheptazine (B1595652) is situated within this broader scientific endeavor to create effective analgesics.

Initial research in this area focused on compounds like ethoheptazine (B1218578) and proheptazine, which are also based on the phenazepine structure. drugbank.comdrugbank.com These early explorations, which took place in the 1950s, established that the seven-membered azepine ring system could produce analgesic effects. drugbank.com Metethoheptazine (also known as WY-535) was invented in the 1960s as a subsequent development in this line of research, aiming to further understand the structure-activity relationships within this specific chemical family. wikipedia.orgncats.io This period of discovery was marked by systematic chemical modifications to the parent structures and subsequent pharmacological evaluation to characterize their effects.

Academic Classification and Significance within Synthetic Opioid Analgesic Research

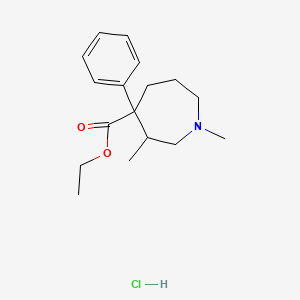

Metethoheptazine hydrochloride is classified academically as a synthetic opioid analgesic belonging to the phenazepine chemical family. drugbank.comwikipedia.org More specifically, it is identified as an ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate. nih.gov This classification distinguishes it from many other well-known opioids, such as morphine or fentanyl, which are based on a six-membered piperidine (B6355638) ring. The core of metethoheptazine's structure is a seven-membered azepine ring, placing it in a distinct structural group.

The primary significance of metethoheptazine in the field of synthetic opioid research is its contribution to the understanding of structure-activity relationships. researchgate.net The study of phenazepines like metethoheptazine broadened the scientific understanding of the range of molecular shapes that could interact with opioid receptors to produce analgesia. newworldencyclopedia.org By synthesizing and testing compounds with variations in the azepine ring system, researchers could probe the structural requirements for receptor binding and analgesic activity. While most opioids target mu-opioid receptors, the exploration of diverse structures like phenazepines has been valuable for a comprehensive understanding of opioid pharmacology. nih.gov Metethoheptazine produces effects typical of other opioids, such as analgesia and sedation. wikipedia.org

Evolution of Research Trajectories for this compound within Neuropharmacology

The study of how drugs impact the nervous system, a field known as neuropharmacology, provides the framework for understanding the action of compounds like metethoheptazine. wikipedia.orgnih.gov The evolution of research on this compound has followed the broader advancements in neuropharmacological science.

Initial research on metethoheptazine focused on establishing its fundamental properties as an analgesic agent. ncats.io Early studies, such as a 1965 publication on its metabolism, were centered on characterizing its basic pharmacological profile. wikipedia.org This foundational work confirmed its action as a centrally-acting analgesic.

As neuropharmacology became more sophisticated, particularly with a deeper understanding of distinct opioid receptor subtypes (μ, δ, and κ), the research focus shifted. The goal became to understand how different opioids interact with these specific receptors. Research in this area helps to explain the unique profiles of various opioid analgesics. longdom.org While specific binding affinity data for metethoheptazine is not extensively detailed in readily available literature, this type of investigation represents a standard trajectory in modern neuropharmacological research on opioids.

In more recent times, while direct new research on metethoheptazine may be less frequent, its existence and historical data contribute to the larger body of knowledge. It serves as a reference compound in the diverse library of synthetic opioids, which now includes a wide array of structures. nih.govmdpi.com This historical data can be valuable for computational studies and for providing a broader context in the ongoing development of new pain management therapies. longdom.org

Structure

3D Structure of Parent

Properties

CAS No. |

1089-55-0 |

|---|---|

Molecular Formula |

C17H26ClNO2 |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |

InChI Key |

HZFYHVRRDAFWIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of the Metethoheptazine Scaffold

Foundational Synthetic Pathways for the Azepane Core Structure

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom, which forms the foundational structure of metethoheptazine (B1595652). copbela.org General synthetic strategies for constructing the azepane core often involve ring-closing reactions. One common approach is the Dieckmann condensation of a diester containing a seven-atom chain with an appropriately placed nitrogen atom. This intramolecular reaction forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the azepane ring.

Another fundamental method is the reductive amination of a 1,6-dicarbonyl compound. In this process, a diketone or dialdehyde (B1249045) is reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent, leading to the formation of the saturated azepane ring. The choice of starting materials and reaction conditions can be tailored to introduce various substituents onto the azepane core.

Additionally, ring-expansion strategies have been employed. For instance, the Beckmann rearrangement of a cyclohexanone (B45756) oxime can yield a caprolactam, which can then be reduced to the corresponding azepane. These foundational pathways provide versatile routes to the basic azepane skeleton, which can be further functionalized to produce compounds like metethoheptazine. researchgate.net

Development of Advanced Synthetic Methodologies for Phenazepine Derivatives

Phenazepine derivatives, which include metethoheptazine, are characterized by a phenyl group attached to the azepane ring. Advanced synthetic methods have been developed to afford greater control over the structure and stereochemistry of these molecules.

Regioselective Synthesis of Metethoheptazine Analogs

Regioselectivity in the synthesis of metethoheptazine analogs is critical for controlling the position of substituents on the azepane and phenyl rings, which in turn influences the pharmacological activity. mdpi.com One strategy involves the use of directed metalation. By employing a directing group on the phenyl ring, it is possible to selectively introduce substituents at specific positions via ortho-lithiation followed by reaction with an electrophile.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, offer powerful tools for the regioselective formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net For example, a pre-functionalized azepane derivative bearing a leaving group can be coupled with a substituted phenylboronic acid to yield a specific regioisomer of a phenazepine derivative. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity. nih.gov

Recent research has also explored annulation reactions to construct the azepane ring onto a pre-existing substituted benzene (B151609) ring, ensuring the desired regiochemistry from the outset. mdpi.com These advanced methods provide chemists with the tools to systematically synthesize a library of metethoheptazine analogs with diverse substitution patterns for structure-activity relationship studies.

Stereoselective Synthesis Approaches for Chiral Centers

Metethoheptazine contains chiral centers, and its biological activity is often dependent on the specific stereochemistry of the molecule. ethz.ch Therefore, stereoselective synthesis is of paramount importance. libguides.com Asymmetric synthesis can be achieved through several approaches. numberanalytics.com

One common method is the use of chiral auxiliaries. unimi.it A chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach allows for the preparation of enantiomerically enriched products. unimi.it

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. ethz.ch Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in a variety of reactions, including hydrogenations, alkylations, and aldol (B89426) reactions, which can be key steps in the synthesis of chiral azepane derivatives. nih.gov For instance, the asymmetric hydrogenation of a prochiral enamine precursor could establish the stereocenters in the azepane ring with high enantiomeric excess.

Enzymatic resolutions and transformations also offer a powerful method for obtaining enantiomerically pure compounds. Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Alternatively, enzymes can be used as catalysts to perform stereoselective transformations. ethz.ch

| Stereoselective Strategy | Description | Key Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Well-established, predictable stereochemical control. numberanalytics.comunimi.it |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency, atom economy, potential for scalability. ethz.ch |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity, mild reaction conditions. ethz.ch |

Prodrug Design and Bioprecursor Strategies for Metethoheptazine Derivatives

The prodrug approach involves chemically modifying a drug to form an inactive or less active compound (the prodrug) that is converted to the active drug in the body through enzymatic or chemical transformation. nih.govresearchgate.net This strategy can be employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of metethoheptazine derivatives. nih.govgoogle.com

Chemical Conjugation Techniques for Modulating Systemic Availability

Chemical conjugation involves attaching a promoiety to the drug molecule to alter its properties, such as solubility or permeability. nih.govnih.gov For metethoheptazine derivatives, which may possess a hydroxyl group, conjugation can be achieved through the formation of esters or carbamates. google.com

For instance, attaching a hydrophilic moiety like a phosphate (B84403) group can increase water solubility, which might be advantageous for parenteral formulations. nih.gov Conversely, attaching a lipophilic moiety, such as a long-chain fatty acid, can increase lipid solubility and potentially enhance absorption across biological membranes. mdpi.com

The choice of the linker connecting the drug and the promoiety is critical. The linker must be stable enough to prevent premature cleavage but labile enough to be cleaved at the desired site of action to release the active drug. nih.gov Common conjugation chemistries include esterification, amidation, and the formation of carbonates or carbamates. ijpcbs.com

| Conjugation Moiety Type | Potential Effect on Systemic Availability | Example Linkage |

| Hydrophilic (e.g., phosphate, polyethylene (B3416737) glycol) | Increased water solubility, potentially altered distribution. nih.gov | Ester, Ether |

| Lipophilic (e.g., fatty acids, long-chain alkanes) | Increased lipid solubility, potential for enhanced membrane permeability. mdpi.com | Ester |

| Targeted (e.g., amino acids, peptides) | Potential for targeted delivery via transporters. | Amide, Ester |

Investigation of Enzymatic and Non-Enzymatic Prodrug Activation Mechanisms

The activation of a prodrug to release the active metethoheptazine derivative can occur through enzymatic or non-enzymatic pathways. nih.govcore.ac.uk Understanding these mechanisms is crucial for rational prodrug design. mdpi.com

Enzymatic Activation: Many prodrugs are designed to be substrates for ubiquitous enzymes such as esterases, phosphatases, or cytochrome P450 enzymes. core.ac.ukmdpi.com For example, an ester prodrug of a hydroxyl-containing metethoheptazine analog would be hydrolyzed by esterases in the plasma or tissues to release the active drug. The rate of activation can be modulated by altering the steric and electronic properties of the promoiety. mdpi.com

Non-Enzymatic Activation: Some prodrugs are designed to be activated by chemical means, such as hydrolysis at a specific pH. nih.gov For instance, a prodrug could be designed to be stable at the acidic pH of the stomach but to hydrolyze and release the active drug in the more neutral pH of the intestine or blood. Cyclization-activated prodrugs are another example of non-enzymatic activation, where an intramolecular reaction, often triggered by a change in pH, leads to the release of the drug. nih.gov

The investigation of these activation mechanisms typically involves in vitro studies using plasma, tissue homogenates, or purified enzymes, as well as in vivo studies in animal models. nih.gov

Pharmacological Receptor Interaction and Mechanistic Research of Metethoheptazine Hydrochloride

Opioid Receptor Binding Affinities and Selectivity Profiles

The pharmacological effects of opioid analgesics are primarily initiated by their binding to specific opioid receptors, principally the mu (µ), delta (δ), and kappa (κ) receptors. The affinity and selectivity of a ligand for these receptors determine its therapeutic profile.

Mu-Opioid Receptor Agonism and Related Functional Studies

Based on the pharmacological profile of structurally related phenazepine derivatives, such as Ethoheptazine (B1218578), it is presumed that Metethoheptazine (B1595652) hydrochloride primarily exerts its analgesic effects through agonism at the mu-opioid receptor (MOR). wikipedia.org Agonist binding to the MOR is the critical step for producing potent analgesia. However, a thorough review of the scientific literature reveals a conspicuous absence of specific binding affinity data (e.g., Ki values) for Metethoheptazine hydrochloride at the mu-opioid receptor.

Table 1: Mu-Opioid Receptor Binding Affinity of Selected Opioids

| Compound | Ki (nM) | Receptor Type |

| This compound | Data not available | Mu-Opioid |

| Morphine | 1.2 | Mu-Opioid |

| Fentanyl | 1.346 | Mu-Opioid |

| Hydromorphone | 0.6 | Mu-Opioid |

This table is provided for comparative purposes and highlights the lack of specific binding data for this compound. nih.govzenodo.org

Delta and Kappa Opioid Receptor Interaction Research

Similarly, there is a significant gap in the scientific literature regarding the interaction of this compound with the delta (δ) and kappa (κ) opioid receptors. The binding affinities and functional activities at these receptor subtypes are crucial for a comprehensive understanding of a compound's pharmacological profile, including its potential side effects. The absence of this data precludes a definitive statement on the selectivity of this compound.

Elucidation of Downstream Signaling Pathways

The activation of opioid receptors by an agonist initiates a cascade of intracellular signaling events that ultimately produce the observed physiological effects. These pathways are complex and can be modulated by the specific ligand bound to the receptor.

G Protein-Coupled Receptor Activation and Coupling Mechanisms

Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with and activation of intracellular heterotrimeric G proteins. For the mu-opioid receptor, this typically involves coupling to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, which collectively contribute to the analgesic effect. nih.gov While this is the canonical pathway for opioid agonists, specific studies detailing the G protein coupling efficiency and downstream signaling of this compound have not been reported.

Beta-Arrestin Recruitment and Receptor Desensitization Studies

In addition to G protein signaling, agonist-bound GPCRs can also recruit intracellular proteins called β-arrestins. mdpi.com The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of G protein-independent signaling pathways. The balance between G protein activation and β-arrestin recruitment, often referred to as "biased agonism," is an area of intense research in opioid pharmacology, as it may be possible to develop analgesics with fewer side effects by favoring G protein signaling over β-arrestin pathways. mdpi.com There is currently no available research on β-arrestin recruitment or the potential for biased agonism with this compound.

Table 2: Functional Activity Profile of Opioid Receptor Agonists

| Compound | G Protein Activation (EC50) | β-Arrestin Recruitment (EC50) |

| This compound | Data not available | Data not available |

| Morphine | Potent Agonist | Weak Partial Agonist |

| Fentanyl | Potent Agonist | Potent Agonist |

| DAMGO | Full Agonist | Full Agonist |

This table illustrates the different signaling profiles of various opioids and highlights the absence of data for this compound. nih.govnih.gov

Allosteric Modulation and Ligand Bias Research for Phenazepine Analogs

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov These modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. nih.govstanford.edu The development of PAMs for opioid receptors is a novel therapeutic strategy with the potential to enhance endogenous analgesia or the effects of co-administered opioids while potentially having a ceiling effect that could improve safety. biorxiv.org

Ligand bias, as mentioned earlier, refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin). Research into both allosteric modulation and ligand bias is at the forefront of opioid pharmacology, with the goal of developing safer and more effective analgesics. mdpi.com However, a review of the current literature indicates that no specific research has been published on allosteric modulation or ligand bias in the context of this compound or other phenazepine analogs.

Comparative Pharmacological Characterization with Structurally Related Opioids

This compound, an opioid analgesic developed in the 1960s, belongs to the phenazepine chemical family. wikipedia.org Its structure is related to other azepane-based compounds with analgesic properties. The pharmacological profile of this compound is best understood through a comparative lens, examining its characteristics alongside structurally similar opioids.

Early preclinical studies provided some insight into the analgesic potency of this compound (also referred to as WY-535) in comparison to other analgesics of the time. vulcanchem.com In animal models, the dose required to produce a 50% elevation in the pain threshold (ED₅₀) was determined. This data offers a foundational comparison of its in vivo analgesic strength.

Table 1: Comparative Analgesic Potency in Preclinical Models vulcanchem.com

| Compound | ED₅₀ (mg/kg) |

| Metethoheptazine HCl | 7.2 |

| Codeine Phosphate (B84403) | 9.8 |

| Morphine Sulfate | 2.1 |

Note: This data is derived from mid-20th century preclinical studies and serves as a historical comparison of analgesic effect.

Structurally related compounds, such as Ethoheptazine and Meperidine, also interact with the opioid receptor system. Ethoheptazine is described as a phenazepine-based opioid analgesic. drugbank.comdrugbank.com Meperidine, a well-characterized phenylpiperidine opioid, exerts its effects primarily through agonism at the µ-opioid receptor. pharmavibes.co.uk

Due to the absence of specific receptor binding and functional assay data for this compound, a detailed quantitative comparison of its receptor interaction profile with these related compounds cannot be constructed. The available information primarily relies on in vivo analgesic potency studies from the era of its development. vulcanchem.com

Structure Activity Relationship Sar and Computational Studies of Metethoheptazine Hydrochloride and Its Analogs

General Principles of Qualitative Structure-Activity Relationship (SAR) Analysis

Qualitative SAR analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. For opioid compounds, this involves identifying the key molecular components and their arrangement in three-dimensional space that are essential for interaction with opioid receptors.

Identification of Key Pharmacophoric Features for Opioid Activity

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For typical opioid agonists, the generally accepted pharmacophore model, derived from extensive studies of various opioid classes, includes several key features nih.govnih.gov:

A protonated (cationic) amine center, which forms a crucial ionic interaction with an anionic residue (such as aspartic acid) in the opioid receptor binding pocket. nih.govnih.gov

An aromatic ring, which engages in hydrophobic or pi-stacking interactions with aromatic residues within the receptor. nih.govnih.gov

A phenolic hydroxyl group (or a bioisosteric equivalent), which is often critical for high affinity at mu (µ) and kappa (κ) opioid receptors. slideshare.net

A specific three-dimensional arrangement and distance between these groups, which dictates how the ligand fits into the receptor's binding site.

Without specific studies on the phenazepine class, one can only hypothesize that its members would need to conform to this general opioid pharmacophore to exhibit opioid activity.

Influence of Substituent Position and Electronic Properties on Receptor Affinity

In any class of compounds, the position and electronic nature (i.e., electron-donating or electron-withdrawing) of substituents can dramatically alter receptor affinity and efficacy. scribd.com Modifications to a parent molecule can impact its:

Binding Affinity: By introducing new favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) or by causing steric clashes that prevent optimal binding. rsc.org

Electronic Distribution: Altering the electron density of key functional groups can strengthen or weaken interactions like hydrogen bonds or ionic bonds. nih.gov

Conformation: Substituents can influence the preferred three-dimensional shape of the molecule, affecting its ability to adopt the correct conformation for receptor binding. rsc.org

For example, in the well-studied morphinan (B1239233) class of opioids, modifications at specific positions are known to either enhance analgesic potency, convert an agonist into an antagonist, or alter selectivity between opioid receptor subtypes (μ, δ, κ). slideshare.netyoutube.com Similar principles would apply to the phenazepine class, but the specific outcomes of such substitutions are undocumented.

General Principles of Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling seeks to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. spu.edu.sykcl.ac.uk This is achieved by correlating physicochemical properties, known as descriptors, with activity. frontiersin.orgfrontiersin.org

Development and Validation of Linear and Non-linear QSAR Models

The development of a QSAR model is a systematic process. uniroma1.it It begins with a dataset of compounds with known activities, which is typically divided into a training set to build the model and a test set to validate it. uniroma1.itnih.gov

Linear Models: Techniques like Multiple Linear Regression (MLR) are used to create simple equations where the biological activity is a linear function of the descriptors.

Non-linear Models: More complex relationships are often captured using non-linear methods such as artificial neural networks (ANN) or support vector machines (SVM).

Validation is a critical step to ensure the model is robust and has predictive power. researchgate.net Internal validation (e.g., leave-one-out cross-validation, q²) assesses the model's internal consistency, while external validation (using the test set, r²_pred) evaluates its ability to predict the activity of new, untested compounds. uniroma1.itnih.govmdpi.com A statistically valid model should have high values for parameters like the coefficient of determination (R²) and cross-validation coefficient (Q²). uni-due.de

Application of Physicochemical Descriptors in QSAR Studies

QSAR models rely on numerical descriptors that quantify various aspects of a molecule's structure. frontiersin.orgfrontiersin.org These can be broadly categorized:

Electronic Descriptors: Quantify the electronic properties of a molecule, such as the Hammett constant (σ), dipole moment, and energies of molecular orbitals (HOMO/LUMO). mlsu.ac.in These descriptors are crucial for modeling electrostatic and hydrogen bonding interactions. mlsu.ac.in

Steric Descriptors: Describe the size and shape of the molecule, including parameters like molar refractivity (MR) and Taft's steric constant. mlsu.ac.in They are vital for understanding how a ligand fits into its binding site.

Hydrophobic Descriptors: Measure the lipophilicity of a compound, most commonly represented by the partition coefficient (logP) or the hydrophobic substituent constant (π). scribd.comspu.edu.sy Hydrophobicity is critical for membrane transport and receptor binding. scribd.com

Topological Descriptors: Numerical indices derived from the 2D graph representation of a molecule, which describe its size, shape, and degree of branching. frontiersin.orgfrontiersin.org

The selection of appropriate descriptors is fundamental to building a predictive QSAR model. frontiersin.orgfrontiersin.org

Table 1: Common Physicochemical Descriptors in QSAR

| Descriptor Type | Example Parameter | Property Represented |

|---|---|---|

| Hydrophobic | LogP, π | Lipophilicity, ability to cross membranes |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching and compactness |

Three-Dimensional QSAR (3D-QSAR) Methodologies, including CoMFA

3D-QSAR methods extend the traditional QSAR approach by considering the three-dimensional properties of molecules. nih.gov These techniques require the alignment of all molecules in the dataset according to a common structural feature or pharmacophore. nih.gov

Comparative Molecular Field Analysis (CoMFA): This is a prominent 3D-QSAR technique. nih.gov In CoMFA, each aligned molecule is placed in a 3D grid. At each grid point, steric and electrostatic interaction fields are calculated using a probe atom. nih.govmdpi.com The resulting field values are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS). nih.gov The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.commdpi.com For example, a map might show that bulky, sterically favorable groups are desired in one region, while electronegative groups are favored in another. mdpi.com

While these computational chemistry tools are powerful and widely applied in drug design for various compound classes, including other opioids, their specific application to Metethoheptazine (B1595652) hydrochloride and its analogs has not been reported in the accessible scientific literature. kcl.ac.uknih.gov

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations are pivotal in modern drug discovery for elucidating the interactions between a ligand, like Metethoheptazine, and its biological target at an atomic level. These methods predict the preferred orientation and binding affinity of a molecule when bound to a receptor, providing insights that guide the design of more potent and selective analogs.

Ligand-Receptor Interaction Analysis through Molecular Docking

Molecular docking is a computational method used to predict how a protein (receptor) and a small molecule (ligand) interact. nih.govresearchgate.net This technique is instrumental in structure-based drug design, helping to understand the molecular basis of a drug's mechanism of action. nih.gov For Metethoheptazine hydrochloride and its analogs, docking studies would typically be performed using a crystal structure of the target receptor, such as the µ-opioid receptor (MOR), to which many analgesics bind.

The primary goals of such an analysis are to predict the binding conformation of the ligand within the receptor's active site and to estimate the binding affinity through a scoring function. researchgate.net The phenazepine scaffold of Metethoheptazine would be positioned within the binding pocket, and its interactions with key amino acid residues would be analyzed. Key interactions for opioid ligands typically involve a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue (Asp147 in the MOR), as well as hydrophobic and aromatic interactions involving the ligand's cyclic structures. nih.gov

By simulating the docking of a series of phenazepine analogs, researchers can build a structure-activity relationship (SAR) model. This model helps to identify which chemical modifications on the phenazepine scaffold lead to improved binding affinity or altered receptor selectivity. For instance, modifying substituents on the aromatic rings could enhance hydrophobic interactions or introduce new hydrogen bonds, thereby increasing potency.

Table 1: Illustrative Molecular Docking Results for Hypothetical Phenazepine Analogs at the µ-Opioid Receptor This table presents hypothetical data for illustrative purposes, demonstrating typical outputs from molecular docking studies.

| Compound ID | Modification on Phenazepine Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Metethoheptazine | (Reference Compound) | -9.5 | Asp147, Tyr148, His319 | Ionic, Hydrogen Bond, π-π Stacking |

| Analog A | Addition of 4'-hydroxyl group | -10.2 | Asp147, Tyr148, Trp293, His319 | Ionic, Hydrogen Bond, π-π Stacking |

| Analog B | Replacement of methyl with ethyl on N | -9.3 | Asp147, Tyr148, His319 | Ionic, Hydrogen Bond, π-π Stacking |

| Analog C | Introduction of 3'-chloro group | -9.8 | Asp147, Tyr148, Met151, His319 | Ionic, Halogen Bond, Hydrophobic |

Conformational Analysis and Dynamic Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, the reality is a dynamic process. Conformational analysis and molecular dynamics (MD) simulations are employed to study the flexibility of both the ligand and the receptor over time. mdpi.comnih.gov MD simulations provide a more accurate assessment of the stability of the docked complex and can reveal important conformational changes that are not captured by docking alone. frontiersin.orgnih.gov

For the phenazepine scaffold, which contains a seven-membered ring, conformational flexibility is a significant factor. Different ring conformations (e.g., boat, chair, twist-boat) can influence how the molecule fits into the receptor's binding pocket. MD simulations can explore the conformational landscape of Metethoheptazine, both in solution and when bound to the receptor, to identify the most energetically favorable conformations for binding.

An MD simulation of the Metethoheptazine-receptor complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a period of nanoseconds. frontiersin.org Analysis of the simulation trajectory can provide insights into the stability of key interactions, the flexibility of different regions of the protein, and a more refined estimate of the binding free energy using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). mdpi.com

Table 2: Representative Molecular Dynamics Simulation Data for a Ligand-Receptor Complex This table presents hypothetical data to illustrate typical metrics obtained from an MD simulation study.

| Simulation Metric | Value | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Indicates the protein structure remains stable throughout the simulation. |

| RMSD of Ligand | 0.8 ± 0.2 Å | Shows the ligand maintains a stable binding pose within the active site. |

| RMSF of Active Site Residues | Low (< 2.0 Å) | Suggests key binding residues remain in stable contact with the ligand. |

| Binding Free Energy (MM-GBSA) | -55.8 kcal/mol | Provides a quantitative estimate of the binding affinity, confirming a favorable interaction. |

| Key Hydrogen Bond Occupancy | Ligand-Asp147: >95% | Confirms the persistence of a critical hydrogen bond for binding stability. |

De Novo Drug Design and Fragment-Based Approaches for Phenazepine Scaffolds

Beyond analyzing existing compounds, computational methods can be used to design entirely new molecules. De novo drug design and fragment-based drug design (FBDD) are two powerful strategies for exploring novel chemical space around a known scaffold like phenazepine to create new therapeutic agents. nih.govfrontiersin.org

De novo design involves using algorithms to build novel molecular structures "from the beginning" that are complementary to the shape and chemical properties of the target's binding site. nih.govresearchgate.net Starting with a seed atom or the phenazepine scaffold itself placed within the opioid receptor active site, the program would iteratively add atoms or small chemical groups, guided by a scoring function to optimize interactions and create a potent ligand. This approach has the potential to generate highly novel chemical entities with unique intellectual property. nih.gov

Fragment-based drug design (FBDD) takes a different approach. It begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target receptor. nih.govresearchgate.net Once a fragment that binds to a specific sub-pocket of the receptor is identified, it can be optimized in several ways:

Fragment Growing: The fragment is elaborated by adding functional groups to improve its affinity and occupy more of the binding site. frontiersin.org

Fragment Linking: Two or more fragments that bind to adjacent sites are connected with a chemical linker to create a single, more potent molecule. researchgate.net

Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the key features of both. frontiersin.org

For the phenazepine scaffold, FBDD could be used to identify optimal substituents for different positions on the ring system. By screening a fragment library, researchers could discover small functional groups (e.g., heterocycles, amides, small alkyl chains) that make favorable interactions in pockets near the bound scaffold. These fragments could then be incorporated into the phenazepine structure to design new, more potent analogs. chemdiv.compatsnap.commdpi.com

Table 3: Illustrative Data for a Fragment-Based Approach on a Phenazepine Scaffold This table contains hypothetical data representing the initial stages of a fragment-based design project.

| Fragment ID | Fragment Structure | Target Sub-pocket | Binding Affinity (Kd) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| F-001 | m-Hydroxyphenyl | Hydrophobic Pocket A | 500 µM | 0.35 |

| F-002 | Acetamide | Hydrogen Bond Pocket B | 800 µM | 0.31 |

| F-003 | Cyclopropyl | Hydrophobic Pocket C | 1.2 mM | 0.29 |

| F-004 | Thiophene | Aromatic Pocket D | 650 µM | 0.33 |

Biotransformation and Metabolic Fate Research of Metethoheptazine Hydrochloride

Identification and Characterization of Primary Metabolic Pathways

The biotransformation of Metethoheptazine (B1595652) hydrochloride, like many pharmaceuticals, is anticipated to proceed through two main phases of metabolism. Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. These modifications prepare the compound for Phase II reactions, where endogenous molecules are conjugated to the modified drug, increasing its water solubility and facilitating its excretion from the body.

Oxidative metabolism is a cornerstone of Phase I biotransformation and is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. openanesthesia.orgmdpi.com These enzymes are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.govnih.gov The specific CYP isozymes involved in the metabolism of a particular drug can have significant clinical implications, influencing the potential for drug-drug interactions and inter-individual variability in drug response. nih.gov

For Metethoheptazine, a key study identified that its metabolism involves oxidative pathways. A 1965 publication in Biochemical Pharmacology detailed the metabolism of WY-535, an alternative designation for Metethoheptazine. While the full scope of the specific CYP enzymes involved was not elucidated with the molecular precision available today, this foundational research laid the groundwork for understanding its oxidative breakdown. Generally, for opioid compounds, isozymes such as CYP3A4, CYP2D6, and CYP2C9 are common mediators of metabolism. mdpi.com Further research would be necessary to identify the specific contributions of these or other CYP isozymes to the oxidative metabolism of Metethoheptazine hydrochloride.

Following Phase I oxidative modifications, the resulting metabolites of this compound would likely undergo Phase II conjugation reactions. These reactions involve the attachment of polar endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the drug or its metabolites. This process significantly increases the water solubility of the compound, which is a critical step for its elimination from the body, primarily via the kidneys.

In Vitro Metabolic Stability and Enzyme Kinetics

The metabolic stability of a drug candidate is a key parameter assessed during drug development. It provides an early indication of how quickly the compound will be cleared from the body. In vitro assays using liver microsomes or hepatocytes are standard methods to determine a compound's intrinsic clearance. springernature.comevotec.combioivt.com These assays measure the rate of disappearance of the parent drug over time when incubated with these metabolically active preparations. springernature.com

Data on the in vitro metabolic stability of this compound is not extensively reported in publicly accessible databases. However, such studies would typically involve incubating the compound with human, rat, mouse, or dog liver microsomes and measuring its concentration at various time points. bioivt.com The results would be presented as the half-life (t½) of the compound and its intrinsic clearance (CLint), as shown in the hypothetical data table below.

| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Dog Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

This table illustrates the typical parameters measured in an in vitro metabolic stability study. Actual data for this compound is not currently available.

Enzyme kinetics studies would further characterize the interactions between this compound and the metabolizing enzymes. These studies determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). This information is crucial for predicting the drug's metabolic rate at different concentrations and understanding the potential for enzyme saturation.

Prediction of Metabolic Soft Spots through Computational Approaches

In modern drug discovery, computational models are increasingly used to predict the metabolic fate of new chemical entities. These in silico tools can identify "metabolic soft spots," which are chemically labile sites on a molecule that are most likely to be modified by drug-metabolizing enzymes. By identifying these vulnerable positions early in the development process, medicinal chemists can potentially modify the drug structure to improve its metabolic stability and pharmacokinetic profile.

Various software programs are available that use algorithms based on known metabolic pathways and the substrate specificities of different CYP isozymes. For this compound, a computational analysis would likely highlight potential sites for hydroxylation on the aromatic ring or alkyl groups, as well as N-dealkylation of the azepane ring nitrogen. This predictive information would then guide subsequent in vitro metabolism studies to confirm the actual metabolic pathways.

Comparative Biotransformation Studies across Preclinical Models

To predict how a drug will be metabolized in humans, it is essential to study its biotransformation in various preclinical animal models, such as rats, dogs, and monkeys. nih.govresearchgate.netnih.gov These comparative studies help to identify species-specific differences in metabolism, which can have significant implications for the translation of preclinical safety and efficacy data to human clinical trials.

The metabolic profile of a drug can vary considerably between species due to differences in the expression and activity of drug-metabolizing enzymes. nih.gov For instance, a metabolite that is major in rats may be minor or absent in dogs or humans. Understanding these differences is crucial for selecting the most appropriate animal model for toxicological studies. While detailed comparative biotransformation data for this compound is not extensively documented in recent literature, the foundational 1965 study on WY-535 likely provided initial insights into its metabolism in preclinical species. Such studies typically involve administering the drug to different species and analyzing urine, feces, and bile to identify and quantify the metabolites formed. nih.gov

| Species | Major Metabolic Pathways | Key Metabolites Identified |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

| Human | Data not available | Data not available |

This table is intended to show the format for presenting comparative biotransformation data. Specific data for this compound is not currently available.

Advanced Analytical Methodologies for Research on Metethoheptazine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation of Metethoheptazine (B1595652) hydrochloride from complex matrices and for its precise quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique widely employed for the analysis of pharmaceuticals due to its high resolution, sensitivity, and adaptability. Method development for Metethoheptazine hydrochloride would involve a systematic approach to optimize various parameters to achieve the desired separation and detection characteristics.

Reversed-phase HPLC is the most common mode of liquid chromatography and would be the primary choice for the analysis of this compound. The optimization of an RP-HPLC method would involve the careful selection of a stationary phase, mobile phase composition, pH, and temperature to achieve optimal retention, resolution, and peak shape.

A typical RP-HPLC method for a compound like this compound would likely utilize a C18 or C8 stationary phase. The mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the tertiary amine in the Metethoheptazine molecule, thereby influencing its retention and peak symmetry. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the analyte and any potential impurities.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical starting point for method development and is not based on published experimental data for this compound.

While less common for routine analysis, normal-phase HPLC could be employed for the separation of this compound from non-polar impurities. This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, ethyl acetate).

Furthermore, Metethoheptazine possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). As different enantiomers can have distinct pharmacological activities, their separation and quantification are often necessary. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for this purpose. The choice of the CSP and the mobile phase would be critical to achieving baseline separation of the enantiomers.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step would likely be necessary to increase its volatility and improve its chromatographic behavior. This could involve silylation or acylation of the molecule.

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) would be suitable for quantification, while coupling the GC to a mass spectrometer (GC-MS) would provide structural information and enhanced selectivity.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of unknown compounds, the confirmation of known structures, and the identification of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical method for the quantification of compounds at trace levels in complex biological matrices. This technique would be ideal for pharmacokinetic studies of this compound, allowing for the measurement of low concentrations of the parent drug and its metabolites in plasma or urine.

In an LC-MS/MS method, the HPLC separates the analytes before they enter the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion of Metethoheptazine, which is then fragmented in a collision cell (Q2). The resulting product ions are then analyzed by the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, leading to very low limits of detection.

Table 2: Hypothetical MRM Transitions for this compound Analysis by LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Metethoheptazine | 276.2 | 112.1 | 25 |

| Metethoheptazine | 276.2 | 77.1 | 35 |

| Internal Standard | (e.g., d3-Metethoheptazine) 279.2 | 115.1 | 25 |

This table is for illustrative purposes to demonstrate the principle of MRM and does not represent experimentally determined values for this compound.

The development and validation of these advanced analytical methodologies are essential for the comprehensive scientific investigation of this compound. While specific published methods for this compound are scarce, the principles outlined here provide a solid foundation for the establishment of robust and reliable analytical techniques.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of novel or research compounds like this compound. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole-Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). purdue.eduresearchgate.net This capability allows for the determination of the elemental composition of a molecule from its exact mass.

For Metethoheptazine (C₁₇H₂₅NO₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 276.1964 u. HRMS analysis would aim to experimentally measure this value. A result that aligns closely with the theoretical mass provides strong evidence for the compound's elemental formula, distinguishing it from other isobaric compounds that have the same nominal mass but different elemental compositions. researchgate.net This technique is particularly valuable in metabolism studies to identify unknown metabolites or in forced degradation studies to characterize degradation products. nih.gov The high specificity of HRMS makes it a powerful platform for toxicological screening and quantitative analyses in complex biological matrices. researchgate.netiu.edu

| Parameter | Description | Application to this compound |

|---|---|---|

| Molecular Formula (Base) | C₁₇H₂₅NO₂ nih.gov | Used to calculate the theoretical exact mass. |

| Theoretical Exact Mass [M+H]⁺ | 276.1964 u | The target value for experimental measurement by HRMS to confirm elemental composition. |

| Mass Accuracy | Typically < 5 ppm | Provides high confidence in the identification and differentiation from isobaric interferences. |

| Primary Use | Accurate Mass Determination | Confirms the elemental formula of the parent compound and its potential metabolites or degradants. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about a molecule's structure and functional groups. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. nih.govnih.gov It provides atom-level information about the chemical environment, connectivity, and stereochemistry of a compound. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be employed for complete structural assignment. ojp.govmdpi.com

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the phenyl ring, the quartet and triplet of the ethyl ester group, a singlet for the N-methyl group, and complex multiplets for the protons on the seven-membered azepine ring. The integration of these signals would correspond to the number of protons in each environment. google.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the azepine ring, and the methyl carbons. ojp.gov

Together, these spectra allow researchers to piece together the molecular framework, confirming that the synthesized or isolated compound is indeed this compound. nih.gov

IR and UV-Vis spectroscopy offer complementary information for characterizing this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. unodc.orgmhlw.go.jp The IR spectrum of this compound would be expected to show characteristic absorption bands, including:

A strong absorption band around 1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group.

Bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

Bands in the 2800-3000 cm⁻¹ region for aliphatic C-H stretching.

C-O and C-N stretching bands, typically found in the 1000-1300 cm⁻¹ region. These spectral fingerprints help confirm the presence of key functional moieties within the structure. pmda.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is useful for analyzing compounds containing chromophores (light-absorbing groups). The phenyl group in Metethoheptazine acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax). nih.gov UV-Vis spectroscopy is less suited for detailed structural identification but is a simple, robust, and widely used method for quantification. researchgate.netmdpi.com Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions and measuring their absorbance, a calibration curve can be constructed to determine the concentration of this compound in unknown research samples. jddtonline.info

| Technique | Information Provided | Expected Characteristics for Metethoheptazine |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, ethyl ester, N-methyl, and azepine ring protons. google.com |

| ¹³C NMR | Unique carbon environments | Signals for carbonyl, aromatic, and aliphatic carbons. ojp.gov |

| IR Spectroscopy | Functional group identification | Characteristic bands for C=O (ester), aromatic C-H, and aliphatic C-H. unodc.org |

| UV-Vis Spectroscopy | Quantification and presence of chromophores | Absorbance maximum (λmax) due to the phenyl group, suitable for quantitative analysis. nih.gov |

Method Validation and Quality Assurance in Analytical Research

For analytical data to be considered reliable and meaningful, the methods used to generate it must be validated. jddtonline.info Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key parameters are assessed according to guidelines from bodies like the International Council for Harmonisation (ICH).

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte from other substances in the sample.

In research involving this compound, especially in biological matrices like plasma or tissue homogenates, the method must be able to distinguish the parent drug from its metabolites and endogenous compounds. nih.govnih.gov This is typically achieved by using a separation technique, most commonly High-Performance Liquid Chromatography (HPLC), prior to detection. The detector (e.g., UV or MS) response for this compound at its specific retention time should be free from any interfering peaks in a blank matrix sample. researchgate.net

These three parameters are fundamental to validating a quantitative analytical method. jddtonline.info

Accuracy: This is a measure of the closeness of the experimental value to the true or accepted value. ui.ac.id It is often determined through recovery studies, where a known quantity of this compound standard is added (spiked) into a blank matrix. The mixture is then analyzed, and the percentage of the analyte recovered is calculated. For pharmaceutical analysis, recovery is often expected to be within 98-102%. jddtonline.inforesearchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. ui.ac.id It is usually reported as the standard deviation (SD) or relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. jddtonline.info

Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net To establish linearity, a series of at least five standard solutions of this compound of different concentrations are analyzed. A calibration curve is generated by plotting the analytical response versus concentration. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (R²), which should ideally be very close to 1.000 (e.g., >0.998). researchgate.net

| Validation Parameter | Definition | Common Acceptance Criteria for Research |

|---|---|---|

| Specificity/Selectivity | Ability to measure only the desired analyte. researchgate.net | No interference at the retention time/m/z of the analyte. |

| Accuracy | Closeness to the true value. ui.ac.id | Recovery typically within 98-102%. researchgate.net |

| Precision | Agreement among repeated measurements. jddtonline.info | Relative Standard Deviation (RSD) typically ≤ 2%. researchgate.net |

| Linearity | Proportionality of signal to concentration. researchgate.net | Correlation coefficient (r) or R² > 0.998. researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of any analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. loesungsfabrik.deteledynetekmar.com For a compound like this compound, establishing these limits is essential for trace analysis, such as in the detection of impurities or in the analysis of biological samples with low drug concentrations.

Several approaches can be used to determine the LOD and LOQ, with the most common methods for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de

Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte to the magnitude of the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Standard Deviation of the Response and the Slope: This approach utilizes the standard deviation of the blank responses or the standard deviation of the y-intercepts of regression lines from a series of calibration curves. The LOD and LOQ are then calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Due to the lack of specific published data for this compound, the following table provides an illustrative example of potential LOD and LOQ values that could be expected for an HPLC-UV method developed for a similar analgesic compound.

Table 1: Illustrative Example of LOD and LOQ for an HPLC-UV Method

| Parameter | Value | Method of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise Ratio (10:1) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific validated data for this compound is not publicly available.

Bioanalytical Method Development for In Vitro and Preclinical Research Samples

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, urine, and tissue samples. The development of a robust and reliable bioanalytical method for this compound is a prerequisite for conducting in vitro and preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties. itrlab.com

The development process for a bioanalytical method typically involves several key stages:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijisrt.com The choice of method depends on the physicochemical properties of this compound and the nature of the biological sample.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the separation of small molecule drugs like this compound from endogenous components and potential metabolites. nih.gov The selection of the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution program is optimized to achieve good resolution and peak shape.

Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method for bioanalytical assays due to its high sensitivity and selectivity. purdue.edunih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of the analyte even at very low concentrations. nih.gov

Method Validation: Once developed, the bioanalytical method must be rigorously validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability. Validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

The following table provides an example of the parameters that would be evaluated during the validation of a hypothetical LC-MS/MS method for the determination of this compound in rat plasma, a common preclinical model.

Table 2: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Bioanalytical Method for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 8.2% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 11.5% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.7% |

| Recovery | Consistent and reproducible | 85% |

| Matrix Effect | CV ≤ 15% | 9.8% |

| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Passed |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would be determined through rigorous experimental validation.

Theoretical Applications and Future Directions in Metethoheptazine Hydrochloride Research

Potential for Development of Novel Chemical Probes for Opioid Receptor Research

The development of selective chemical probes is crucial for elucidating the complex pharmacology of opioid receptors. These tools enable researchers to investigate receptor localization, trafficking, and interaction with other proteins. The phenazepine structure of Metethoheptazine (B1595652) could serve as a template for designing such probes.

Key Structural Features for Probe Development:

Phenazepine Core: The seven-membered azepane ring offers multiple sites for chemical modification without drastically altering the core pharmacophore responsible for opioid receptor interaction.

Ester and Methyl Groups: These functional groups can be modified to introduce reporter molecules such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

By strategically modifying the Metethoheptazine molecule, it is theoretically possible to create a new class of chemical probes for studying opioid receptors. For instance, attaching a fluorescent tag could allow for real-time visualization of receptor dynamics in living cells, providing insights into the mechanisms of opioid signaling and the development of tolerance.

Table 1: Potential Modifications of Metethoheptazine for Chemical Probe Development

| Modification Site | Type of Probe | Potential Application |

| Phenyl group | Fluorescent Probe | Visualization of receptor localization and trafficking |

| Ester side chain | Photoaffinity Label | Identification of binding site residues on the opioid receptor |

| N-methyl group | Biotinylated Probe | Isolation and purification of opioid receptor complexes for proteomic studies |

Exploration of Metethoheptazine Derivatives as Tools for Neuropharmacology Studies

The synthesis and evaluation of Metethoheptazine derivatives could lead to the discovery of novel compounds with unique pharmacological profiles, serving as valuable tools for neuropharmacology research. By systematically altering its chemical structure, researchers can probe the structure-activity relationships (SAR) of phenazepine opioids.

Areas of Derivative Exploration:

Modification of the N-substituent: Replacing the methyl group with other alkyl or arylalkyl groups could modulate receptor affinity and selectivity, potentially leading to compounds with biased agonism.

Alterations to the Phenyl Ring: Introduction of substituents on the phenyl ring could influence blood-brain barrier permeability and metabolic stability.

Ester Bioisosteres: Replacing the ethyl ester with other functional groups such as amides or oxadiazoles (B1248032) could alter the compound's pharmacokinetic properties and receptor interactions.

These derivatives could be used to study the physiological roles of different opioid receptor subtypes and to validate new targets for analgesic drug development. A library of Metethoheptazine analogs would be a valuable resource for understanding the nuances of opioid pharmacology.

Integration of Artificial Intelligence and Machine Learning in Metethoheptazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can be applied to Metethoheptazine research to accelerate the identification of novel derivatives with desired properties and to predict their biological activities.

Applications of AI and ML:

Predictive Modeling: ML models can be trained on existing data of opioid compounds to predict the receptor binding affinity, selectivity, and functional activity of virtual Metethoheptazine derivatives.

De Novo Drug Design: Generative AI models can design novel phenazepine structures with optimized pharmacological profiles from scratch. nih.govplos.org

Structure-Activity Relationship (SAR) Analysis: AI algorithms can analyze large datasets of chemical structures and biological activities to identify key structural features that govern the pharmacological effects of phenazepine opioids.

By leveraging AI and ML, researchers can virtually screen vast chemical spaces, prioritize compounds for synthesis, and gain deeper insights into the molecular determinants of opioid receptor activation. This approach can significantly reduce the time and cost associated with traditional drug discovery methods.

Table 2: AI/ML Approaches in Opioid Research

| AI/ML Technique | Application in Metethoheptazine Research | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the analgesic potency of new derivatives. | Prioritization of synthetic targets. |

| Molecular Docking and Dynamics Simulations | Understanding the binding mode of Metethoheptazine at opioid receptors. | Rational design of more potent and selective ligands. |

| Generative Adversarial Networks (GANs) | Designing novel phenazepine scaffolds with desired properties. | Discovery of new chemical entities for pain management. |

Challenges and Opportunities in Phenazepine Opioid Analgesic Research

The phenazepine class of opioids, including Metethoheptazine, remains relatively underexplored compared to other opioid families like the morphinans and fentanyls. This presents both challenges and opportunities for future research.

Challenges:

Limited SAR Data: The lack of extensive structure-activity relationship studies for phenazepine opioids hinders rational drug design efforts.

Synthetic Complexity: The synthesis of phenazepine derivatives can be more complex compared to other opioid scaffolds.

Potential for Off-Target Effects: The pharmacological profile of phenazepines needs to be thoroughly characterized to identify any potential interactions with other receptor systems.

Opportunities:

Novel Scaffolds: The phenazepine core represents a unique chemical space that could lead to the discovery of analgesics with novel mechanisms of action and improved side-effect profiles.

Biased Agonism: The structural flexibility of the phenazepine ring may allow for the design of biased agonists that preferentially activate specific downstream signaling pathways, potentially separating analgesia from adverse effects.

Untapped Therapeutic Potential: Further research into phenazepine opioids could uncover new therapeutic applications beyond pain management.

Q & A

Basic Research Questions

Q. What experimental protocols are critical for synthesizing Metethoheptazine hydrochloride with high purity and yield?

- Methodological Answer : Optimize synthesis using stepwise purification (e.g., recrystallization, column chromatography) and validate purity via HPLC (>98% purity threshold) and NMR spectroscopy. Document reaction conditions (temperature, solvent ratios, catalysts) meticulously to ensure reproducibility. For novel intermediates, provide full spectral data (¹H/¹³C NMR, HRMS) and compare with structurally analogous compounds .

Q. How should researchers safely handle this compound to mitigate occupational hazards?

- Methodological Answer : Follow OSHA HCS2012 guidelines: use PPE (gloves, lab coats, goggles), work in fume hoods to avoid inhalation, and store in tightly sealed containers in ventilated, locked areas. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention. Avoid incompatibles (e.g., strong oxidizers) and document spill management protocols .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Conduct thermal analysis (DSC/TGA) to determine melting points and decomposition profiles. Use UV-Vis spectroscopy for solubility profiling in polar/nonpolar solvents. Pair X-ray crystallography with computational modeling (DFT) to confirm stereochemistry and crystal lattice stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across in vitro models?

- Methodological Answer : Perform dose-response studies (e.g., IC₅₀ calculations) across multiple cell lines (cancer vs. non-cancerous) under standardized conditions (pH, serum concentration). Validate results using orthogonal assays (MTT, apoptosis markers). Consider batch-to-batch purity variations and solvent interactions (e.g., DMSO cytotoxicity thresholds) .

Q. What experimental designs are suitable for elucidating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Use compartmental modeling in rodent studies: administer via IV/PO routes, collect plasma samples at timed intervals, and quantify via LC-MS/MS. Corrogate PK parameters (AUC, Cₘₐₓ) with PD endpoints (e.g., receptor occupancy via PET imaging). Account for metabolite interference using stable isotope-labeled analogs .

Q. How should researchers address discrepancies in receptor binding affinity data between radioligand assays and computational docking studies?

- Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) against crystal structures of target receptors. Validate in silico predictions with competitive binding assays (e.g., SPR, ITC). Control for assay-specific variables (e.g., membrane lipid composition in radioligand studies) .

Methodological Guidelines for Data Reporting

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets (spectra, chromatograms) as supplementary materials, annotated with metadata (instrument settings, software versions) .

- Statistical Rigor : Apply ANOVA with post-hoc corrections for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance thresholds (e.g., p < 0.05 vs. 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.